N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14-5-2-10(3-6-14)8-13-12(15)11-4-7-16-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVYJZRSHEILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene-3-Carbonyl Chloride
Thiophene-3-carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction typically proceeds for 2–4 hours, with excess SOCl₂ removed via evaporation under reduced pressure.
Reaction Conditions
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Solvent: Anhydrous DCM
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Reagents: SOCl₂ (2.5 equiv)
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Temperature: Reflux (40–45°C)
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Workup: Evaporation under vacuum yields the crude acyl chloride, which is used directly in subsequent steps.
Synthesis of (1-Methylpiperidin-4-yl)methanamine
The amine component is prepared via reductive amination of 1-methylpiperidin-4-one with methylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent in tetrahydrofuran (THF) at room temperature.
Procedure
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1-Methylpiperidin-4-one (1.0 equiv) and methylamine (1.2 equiv) are dissolved in THF.
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NaBH(OAc)₃ (1.5 equiv) is added portionwise under argon.
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The mixture is stirred for 12–18 hours, followed by quenching with saturated NaHCO₃.
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Extraction with ethyl acetate and purification via silica gel chromatography (ethyl acetate/hexane) yields the amine.
Coupling Reaction
The acyl chloride is reacted with (1-methylpiperidin-4-yl)methanamine in the presence of triethylamine (Et₃N) to form the target carboxamide.
Optimized Protocol
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Solvent: DCM
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Base: Et₃N (2.0 equiv)
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Temperature: Ambient (20–25°C)
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Duration: 4–6 hours
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Workup: The reaction mixture is washed with 2M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.
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Purification: Recrystallization from methanol/ether or column chromatography (ethyl acetate/hexane, 3:7) affords the pure product.
Yield: 65–75% (estimated based on analogous reactions).
Carbodiimide-Mediated Amide Coupling
Activation of Thiophene-3-Carboxylic Acid
Thiophene-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Reaction Setup
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Reagents: EDC (1.2 equiv), HOBt (1.1 equiv)
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Solvent: Anhydrous DMF
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Conditions: Stirred at 0°C for 30 minutes, then warmed to room temperature.
Amine Coupling
(1-Methylpiperidin-4-yl)methanamine (1.0 equiv) is added to the activated acid, and the mixture is stirred for 12–18 hours.
Workup and Purification
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The reaction is diluted with ethyl acetate and washed with 5% citric acid, NaHCO₃, and brine.
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Chromatography (gradient elution: 10–50% methanol in DCM) yields the product.
Advantages: Avoids moisture-sensitive acyl chlorides.
Yield: 70–80% (extrapolated from similar couplings).
Palladium-Catalyzed Cross-Coupling (Exploratory Method)
While less conventional for amide bond formation, Suzuki-Miyaura coupling may be adapted if halogenated intermediates are accessible. For example, a bromothiophene-3-carboxamide could couple with a (1-methylpiperidin-4-yl)methylboronic ester.
Synthesis of Boronic Ester Intermediate
(1-Methylpiperidin-4-yl)methanol is converted to its boronic ester via reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.
Conditions
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Catalyst: Pd(dppf)Cl₂ (5 mol%)
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Ligand: XPhos (10 mol%)
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Solvent: 1,4-Dioxane
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Temperature: 80°C for 12 hours.
Coupling with Halogenated Thiophene Carboxamide
5-Bromothiophene-3-carboxamide (1.0 equiv) and the boronic ester (1.2 equiv) are reacted under Suzuki conditions.
Typical Protocol
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: NaHCO₃ (2.0 equiv)
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Solvent: 1,2-Dimethoxyethane (DME)/water (4:1)
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Temperature: 90°C, 18 hours.
Yield: ~50% (based on analogous reactions).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Estimated Yield |
|---|---|---|---|
| Direct Amidation | High efficiency, minimal steps | Requires handling of acyl chlorides | 65–75% |
| Carbodiimide-Mediated | Avoids acyl chlorides, milder conditions | Longer reaction times | 70–80% |
| Suzuki Coupling | Modular for diverse analogs | Low yield, complex intermediate synthesis | ~50% |
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide serves as an essential building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in organic synthesis.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Neurological Disorders : Research suggests that derivatives may exhibit properties beneficial for treating conditions like depression and anxiety due to their interaction with neurotransmitter systems.
- Anticancer Activity : Similar compounds have demonstrated the ability to modulate key signaling pathways involved in cancer cell proliferation. Studies indicate that piperidine derivatives can affect the Akt pathway, which is crucial for cancer cell survival .
This compound has shown potential biological activities:
- Anthelmintic Properties : Preliminary studies indicate efficacy against nematodes, suggesting potential applications in veterinary medicine or parasitology.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit enzymes involved in inflammatory processes, such as IKK-2, which could be beneficial in treating various inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Goel et al. (2023) | Investigated piperidine derivatives as effective agents against various cancers, highlighting their modulation of signaling pathways. |
| Mitra et al. (2022) | Discussed anticancer applications of piperine and related compounds, emphasizing their role in inducing apoptosis in breast cancer cells. |
| Asha et al. (2024) | Identified newly synthesized piperidine derivatives as efficient inhibitors of SARS-CoV-2 using computational methods, suggesting broader antiviral potential. |
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide (CAS 1234994-71-8)
- Structural Difference : Replaces the methyl group on the piperidine nitrogen with a cyclopropylsulfonyl moiety.
- Molecular Formula : C₁₄H₂₀N₂O₃S₂ (MW 328.5) vs. target compound’s C₁₂H₁₈N₂OS (MW 246.35).
- Cyclopropylsulfonyl may enhance metabolic stability compared to the methyl group, as sulfonamides are less prone to oxidative metabolism.
Thiophene-3-carboxylic Acid (Piperidin-3-ylmethyl)-amide Hydrochloride
- Structural Difference : Piperidine substitution at the 3-position instead of 4, with a hydrochloride salt.
- Implications :
Modifications to the Carboxamide Side Chain
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (WO 2006/037043)
- Structural Difference : Replaces the thiophene-carboxamide with a carbamide group and adds fluorobenzyl and substituted phenylmethyl groups.
- Implications: Fluorine substitution enhances lipophilicity and metabolic stability, improving bioavailability.
Biological Activity
N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide is a compound of interest in medicinal chemistry, primarily due to its structural characteristics that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNOS and an exact mass of 224.098 g/mol. The compound features both a piperidine ring and a thiophene ring, which contribute to its unique chemical reactivity and potential biological interactions .
Target Interactions
The precise mechanism of action for this compound remains largely unexplored; however, similar compounds have been shown to interact with various enzymes and receptors. Molecular docking studies suggest that these interactions may occur through hydrogen bonding .
Biochemical Pathways
Compounds with structural similarities to this compound have been implicated in influencing several biochemical pathways, including those related to anti-cancer and anti-inflammatory activities. For instance, piperidine derivatives are noted for their roles in modulating signaling pathways such as the Akt pathway, which is crucial in cancer cell proliferation .
Anthelmintic Activity
Recent investigations into the anthelmintic properties of compounds similar to this compound have shown promising results. These studies screened a library of compounds for their ability to inhibit nematode growth, indicating that this compound may also possess similar anthelmintic properties .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Goel et al. (2023) | Reported advancements in piperidine derivatives as effective agents against various cancers, highlighting their ability to modulate key signaling pathways. |
| Mitra et al. (2022) | Discussed the anticancer applications of piperine and related compounds, emphasizing their role in apoptosis induction in breast cancer cells. |
| Asha et al. (2024) | Identified newly synthesized piperidine derivatives as efficient inhibitors of SARS-CoV-2 using computational methods, suggesting broader antiviral potential for similar compounds. |
Q & A
Q. What synthetic methodologies are recommended for N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide?
Methodological Answer: The synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with piperidine-containing amines. Key steps include:
- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to react thiophene-3-carboxylic acid with (1-methylpiperidin-4-yl)methanamine.
- Microwave-Assisted Synthesis : Optimize reaction time and yield using microwave irradiation, as demonstrated for analogous thiophene carboxamides .
- Purification : Employ column chromatography (silica gel, eluting with EtOAc/hexane) and confirm purity via HPLC (≥98%) .
Q. How can the compound be characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm the thiophene ring (δ ~7.0–7.5 ppm for aromatic protons) and piperidine methyl group (δ ~2.2–2.5 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 295.1 for CHNOS).
- HPLC Analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/MeOH) and solve the structure using SHELX software. Refinement parameters (R < 0.05) ensure accuracy in bond lengths and angles .
- Comparative Analysis : Cross-reference with similar carboxamide derivatives (e.g., Relugolix impurities) to identify conformational differences in the piperidine-thiophene linkage .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, IC protocols). For example, discrepancies in kinase inhibition (e.g., Pim kinases) may arise from ATP concentration variations .
- Structural Analog Analysis : Compare activity with analogs like SGI-1776 (a Pim inhibitor with a related piperidine-thiophene scaffold) to identify SAR trends .
- Statistical Validation : Use multivariate analysis to isolate variables affecting potency (e.g., logP, hydrogen-bonding capacity) .
Q. What experimental strategies are effective for studying its metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance (Cl) .
- Metabolite Identification : Use high-resolution MS to detect oxidative metabolites (e.g., piperidine N-oxide or thiophene ring hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
